molecular formula C18H21N3O5 B2470771 Ethyl 1-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperidine-4-carboxylate CAS No. 850227-99-5

Ethyl 1-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperidine-4-carboxylate

Cat. No.: B2470771
CAS No.: 850227-99-5
M. Wt: 359.382
InChI Key: HQHDVVGIVROUFR-UHFFFAOYSA-N
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Description

Ethyl 1-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a quinoline core fused with a piperidine ring. The quinoline moiety is substituted with a methyl group at the 1-position and a nitro group at the 3-position, while the piperidine ring is esterified at the 4-position with an ethyl carboxylate group. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in antiviral or enzyme inhibition studies.

Properties

IUPAC Name

ethyl 1-(1-methyl-3-nitro-2-oxoquinolin-4-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-3-26-18(23)12-8-10-20(11-9-12)15-13-6-4-5-7-14(13)19(2)17(22)16(15)21(24)25/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHDVVGIVROUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound belongs to a class of quinoline derivatives, characterized by the presence of both piperidine and nitro groups. Its molecular formula is C18H20N4O6C_{18}H_{20}N_{4}O_{6} with a molecular weight of 396.38 g/mol. The structure is significant for its pharmacological properties, which are influenced by the functional groups attached to the quinoline core.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors for specific enzymes involved in metabolic pathways. For instance, they can inhibit squalene synthase and cholesterol synthesis in liver cells, which may have implications for treating hyperlipidemia and related disorders .
  • Antitumor Activity : The compound may exhibit antitumor properties by interfering with cell proliferation pathways. Similar compounds have shown effectiveness against malignant pleural mesothelioma by blocking ERK phosphorylation and downregulating CD44 expression .
  • Antimicrobial Properties : Some studies suggest that quinoline derivatives possess antimicrobial activity, potentially making them candidates for new antibiotics or antifungal agents.

Table 1: Summary of Biological Activities

Biological ActivityEffectivenessReference
Enzyme InhibitionModerate
Antitumor ActivityHigh
Antimicrobial PropertiesVariable
Cytotoxicity in Cancer CellsSignificant

Case Studies

  • Antitumor Effects : A study evaluated the effects of this compound on cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting strong potential as an anticancer agent .
  • Enzyme Inhibition : In another study focusing on metabolic pathways, the compound was tested for its ability to inhibit squalene synthase in HepG2 cells. The IC50 value was found to be competitive with known inhibitors, indicating its potential use in managing cholesterol levels .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Selectivity : The compound exhibits selective inhibition against certain enzymes while sparing others, which is crucial for minimizing side effects during therapeutic applications.
  • Synergistic Effects : Combining this compound with other therapeutic agents has shown enhanced efficacy in preclinical models, suggesting potential for combination therapy .

Scientific Research Applications

Pharmacological Activities

  • Anticancer Properties
    • Compounds derived from quinoline structures, including ethyl 1-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperidine-4-carboxylate, have shown promising anticancer activity. Research has indicated that quinolone derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, one study demonstrated that a related compound achieved an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating potent anti-proliferative effects .
  • Antimicrobial Activity
    • Quinolone derivatives are well-known for their antibacterial properties. The structural features of this compound may contribute to its efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Neurological Effects
    • Some studies have highlighted the anticonvulsant properties of quinoline-based compounds. This compound may exhibit selective affinity to cannabinoid receptors, suggesting potential applications in treating neurological disorders such as epilepsy or anxiety .

Case Studies and Research Findings

StudyFindingsImplications
Demonstrated significant anti-proliferative activity against MCF-7 cells with an IC50 of 1.2 µM.Indicates potential for development as an anticancer therapeutic agent.
Explored synthesis pathways leading to various substituted quinolines with enhanced biological activity.Highlights the versatility of quinoline derivatives in drug design.
Discussed anticonvulsant effects and selective receptor affinity of related compounds.Suggests broader therapeutic applications beyond oncology.

Synthesis and Development

The synthesis of this compound typically involves multi-step chemical reactions that include nucleophilic substitutions and cycloadditions. These methods allow for the modification of the compound’s structure to enhance its pharmacological properties.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound shares structural homology with several derivatives, differing primarily in substituents on the quinoline or piperidine rings:

Compound Name Quinoline Substituents Piperidine Modifications Molecular Weight (g/mol) Key Applications/Properties Reference
Target Compound 1-methyl, 3-nitro, 2-oxo Ethyl carboxylate at 4-position Not provided Potential antiviral activity
Ethyl 1-(1-(4-chlorophenyl)-2-oxo-1,2-dihydroquinolin-4-yl)piperidine-4-carboxylate (Compound 45) 4-chlorophenyl, 2-oxo Ethyl carboxylate at 4-position ~427.9 (calc.) Inhibitor of neurotropic alphavirus
Ethyl 1-(1-(4-chlorobenzyl)-2-oxo-1,2-dihydroquinolin-4-yl)piperidine-4-carboxylate (Compound 47) 4-chlorobenzyl, 2-oxo Ethyl carboxylate at 4-position ~442.3 (calc.) Intermediate for bioactive molecules
Ethyl 1-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate Pyrido-pyrimidinone and thiazolidinone Ethyl carboxylate at 4-position 458.6 Unknown (complex heterocyclic scaffold)
Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate N/A 2-chloroacetyl at piperidine 263.7 (CAS 318280-71-6) Chemical intermediate

Key Observations :

  • Complexity vs. Simplicity: Compounds like those in incorporate fused heterocyclic systems (e.g., pyrido-pyrimidinone), increasing molecular weight and complexity, which may affect pharmacokinetics. In contrast, simpler derivatives (e.g., ) serve as intermediates rather than bioactive agents.
  • Biological Relevance: Compound 45 demonstrates direct antiviral activity, suggesting that the quinoline-piperidine scaffold is pharmacologically versatile. The target compound’s nitro group may modulate similar pathways but with altered potency or selectivity .
Physicochemical and Pharmacological Properties
  • Lipophilicity : The 1-methyl group in the target compound may enhance membrane permeability compared to the polar nitro group.
  • Reactivity : The chloroacetyl group in offers a reactive site for further derivatization, unlike the ester-stabilized target compound.
Crystallographic and Conformational Analysis

Crystallographic studies (e.g., ) emphasize the role of ring puckering and stereochemistry in bioactivity. The target compound’s conformation, influenced by the nitro group’s electron-withdrawing effects, may adopt distinct puckering modes compared to analogs, affecting binding to biological targets .

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